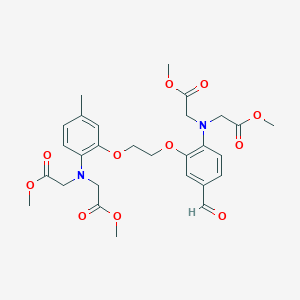

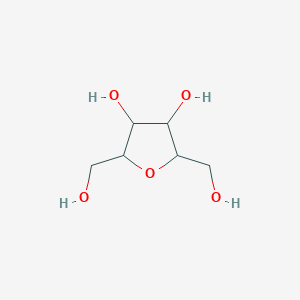

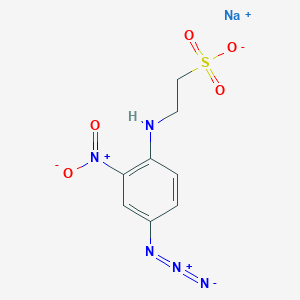

![molecular formula C₁₀H₁₆O₆S B043499 双环[2.2.1]庚烷-1-甲磺酸,7,7-二甲基-2,3-二氧代-,(1S,4S)- CAS No. 73413-79-3](/img/structure/B43499.png)

双环[2.2.1]庚烷-1-甲磺酸,7,7-二甲基-2,3-二氧代-,(1S,4S)-

描述

Synthesis Analysis

The synthesis of compounds related to Bicyclo[2.2.1]heptane derivatives involves various chemical strategies, including reactions with methane- and halomethanesulfonyl thiocyanates, leading to adducts that exhibit high anti-selectivity and subsequent transformation in the presence of bases (Vasin, Petrov, Kostryukov, & Razin, 2012). Another route involves the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane to generate Bicyclo[4.1.0]hept-1,6-ene, showcasing the compound's ability to undergo dimerization and further chemical transformations (Billups et al., 1996).

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane derivatives has been elucidated through various analytical techniques, including IR, NMR spectroscopy, and mass spectrometry, revealing the regioselectivity of transformations and the geometric parameters of radical intermediates in sulfonylation reactions (Palchikov, Prid’ma, & Kas’yan, 2014).

Chemical Reactions and Properties

The chemical reactivity of Bicyclo[2.2.1]heptane derivatives includes their interaction with 2-bromoethanesulfonyl bromide, demonstrating both anti and syn addition across the central bicyclobutane bond (Kostryukov & Masterova, 2020). This reactivity paves the way for further functionalization through 1,2-dehydrobromination and nucleophilic addition.

Physical Properties Analysis

The synthesis and characterization of Bicyclo[2.2.1]heptane derivatives also involve understanding their physical properties. For instance, the preparation of bicyclo[3.2.0]heptane-2-endo,7-endo-diols showcases the potential of these compounds as nonracemic precursors for bidentate ligands in asymmetric synthesis (Peri et al., 2004), highlighting their utility in creating chiral rigid backbones.

Chemical Properties Analysis

The chemical properties of Bicyclo[2.2.1]heptane derivatives have been extensively studied, including their electrochemical oxidation leading to novel synthons with significant regio- and stereoselectivity (Uchida et al., 1990). These studies elucidate the pathways for creating valuable intermediates for further chemical synthesis.

科学研究应用

刚性本质和异构变化

- 双环[2.2.1]庚烷单元,由于其刚性本质,在不同的异构结构中是不变的。这种刚性结构在各种异构体中很明显,如 (1S,2S,4R,4'S)-、(1S,2S,4R,4'R)-、(1S,2R,4R,4'R)- 和 (1S,2R,4R,4'R)-4,7,7-三甲基双环[2.2.1]庚烷-3-酮-2-螺-2'-(4'-氯甲基-1',3'-二氧戊环) (Clegg, Golding, King, & Maude, 1995)。

反应性和转化

- 1-R-三环[4.1.0.02,7]庚烷在与甲烷和卤代甲烷磺酰硫氰酸酯的反应中表现出很高的反选择性,导致双环[3.1.1]庚烷衍生物。该反应的特点是通过损失 HSCN 分子形成 1-(X-甲基磺酰基)三环[4.1.0.02,7]庚烷 (Vasin, Petrov, Kostryukov, & Razin, 2012)。

在多环化合物中的化学意义

- 在多环化合物中,双环[2.2.1]庚烷基团起着至关重要的作用,尤其是在光化学诱导的氯化等反应中,该反应在桥头碳处进行取代 (Cox, 1975)。

合成和分子行为

- 双环[4.1.0]庚-1,6-烯的合成和行为,包括它与二甲基二恶酮或双氧的反应,证明了双环化合物在化学合成中的多功能性 (Billups, Luo, Lee, Chee, Arney, Wiberg, & Artis, 1996)。

在化学交流中的作用

- 与双环[2.2.1]庚烷结构相关的双环缩醛,在昆虫物种之间的化学交流中至关重要,表明这些化合物的生物学意义 (Francke & Schrõder, 1997)。

结构见解和合成

- 对双环烷烃(如双环[2.2.1]庚-2-烯)的研究提供了对分子结构的见解,包括键金字塔化和几何形状,这对于理解这些化合物的化学性质至关重要 (Carrupt & Vogel, 1985)。

在燃料组分中的应用

- 对 2,2'-双(双环[2.2.1]庚烷) 作为火箭发动机中潜在燃料组分的理论分析,突出了双环化合物在先进技术和工程中的应用 (Bermeshev, Kochetov, Pevgov, Samoilov, & Shorunov, 2019)。

属性

IUPAC Name |

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHWAOZYKVGMQX-LHLIQPBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60994133 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1S,4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |

CAS RN |

73413-79-3 | |

| Record name | Camphorquinone-10-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Camphorquinone-10-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

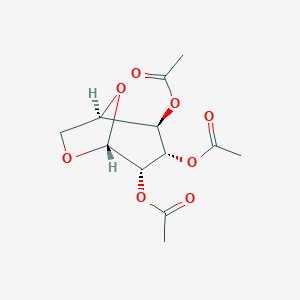

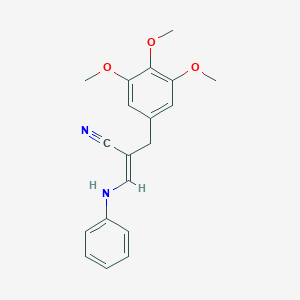

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

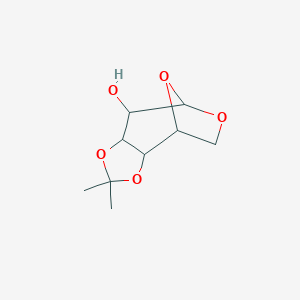

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

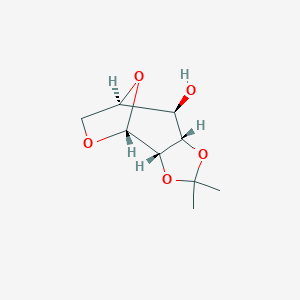

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

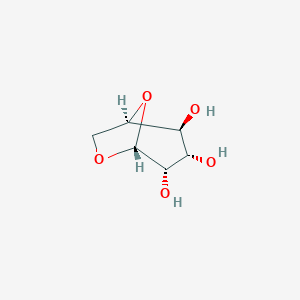

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

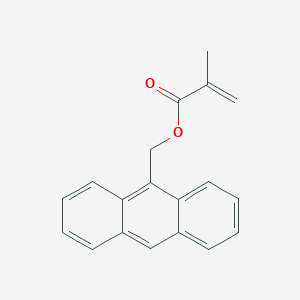

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)